molecular formula C21H22N2O4 B4790294 6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE

6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE

Cat. No.: B4790294
M. Wt: 366.4 g/mol
InChI Key: LFHNVTKRYWORIP-UHFFFAOYSA-N
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Description

6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure with various substituents, including an ethyl group, a furan-2-carbonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromen-2-one structure. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and an appropriate catalyst. The piperazine moiety is then attached via a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-(piperazin-1-ylmethyl)-2H-chromen-2-one: Similar structure but with an ethoxy group instead of an ethyl group.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine moiety and a methoxy group.

Uniqueness

6-ETHYL-4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2H-CHROMEN-2-ONE is unique due to the presence of the furan-2-carbonyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of substituents allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-4-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-15-5-6-18-17(12-15)16(13-20(24)27-18)14-22-7-9-23(10-8-22)21(25)19-4-3-11-26-19/h3-6,11-13H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHNVTKRYWORIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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